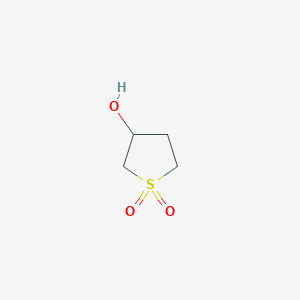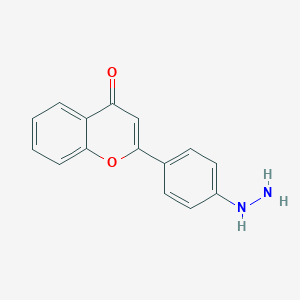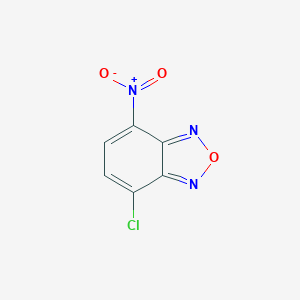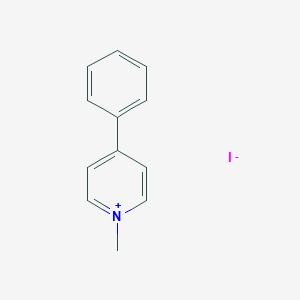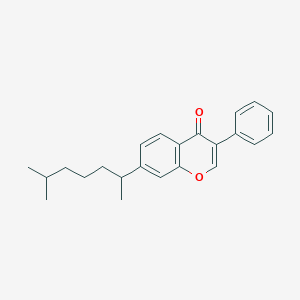
7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one, also known as DMHPB, is a synthetic compound that belongs to the family of coumarin derivatives. It is a yellow crystalline solid that has been studied for its potential applications in various fields, including scientific research and drug development.
Mécanisme D'action
The exact mechanism of action of 7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. 7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one has been reported to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one has also been reported to induce apoptosis in cancer cells by activating various apoptotic pathways.
Effets Biochimiques Et Physiologiques
7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one has been reported to exhibit various biochemical and physiological effects, such as antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and protect against oxidative stress-induced damage. 7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one has also been reported to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one has several advantages for use in lab experiments, such as its high purity and stability. It can be easily synthesized in large quantities and purified through various techniques. However, 7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one also has some limitations, such as its low solubility in aqueous solutions, which can limit its bioavailability and effectiveness in certain experimental settings.
Orientations Futures
There are several future directions for the study of 7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one. One potential area of research is the development of 7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one-based fluorescent probes for detecting metal ions in biological systems. Another potential area of research is the investigation of 7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one as a potential therapeutic agent for various diseases, such as cancer and inflammatory disorders. Further studies are needed to fully understand the mechanism of action and potential applications of 7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one in various scientific research areas.
Méthodes De Synthèse
7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one can be synthesized through a multi-step reaction process that involves the condensation of 1,5-dimethylhexan-1-ol and 4-hydroxycoumarin in the presence of a catalyst. The resulting intermediate is then subjected to further reactions to yield 7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one. The purity and yield of 7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one can be improved through various purification techniques, such as recrystallization and column chromatography.
Applications De Recherche Scientifique
7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one has been studied for its potential applications in various scientific research areas, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit various biological activities, such as antioxidant, anti-inflammatory, and anticancer properties. 7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one has also been studied for its potential as a fluorescent probe for detecting metal ions in biological systems.
Propriétés
Numéro CAS |
146935-07-1 |
|---|---|
Nom du produit |
7-(1,5-Dimethylhexyl)-3-phenyl-4H-1-benzopyran-4-one |
Formule moléculaire |
C23H26O2 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
7-(6-methylheptan-2-yl)-3-phenylchromen-4-one |
InChI |
InChI=1S/C23H26O2/c1-16(2)8-7-9-17(3)19-12-13-20-22(14-19)25-15-21(23(20)24)18-10-5-4-6-11-18/h4-6,10-17H,7-9H2,1-3H3 |
Clé InChI |
TWAUKAYSROIROR-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)C1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 |
SMILES canonique |
CC(C)CCCC(C)C1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 |
Synonymes |
7-(6-methylheptan-2-yl)-3-phenyl-chromen-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



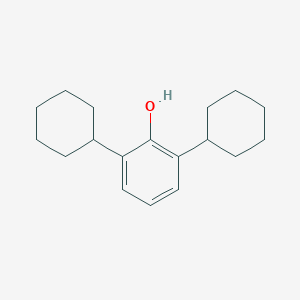
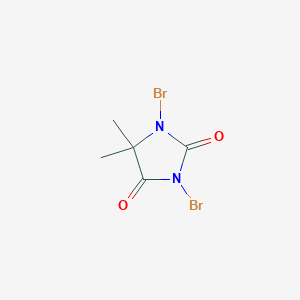
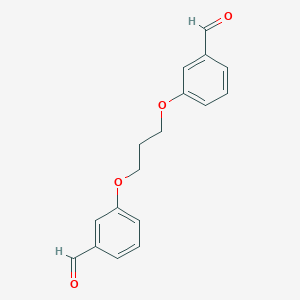
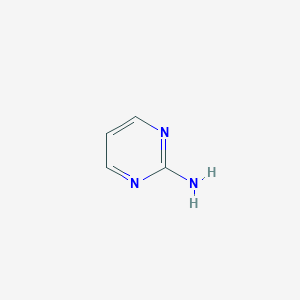
![(2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B127097.png)
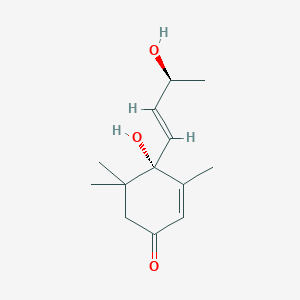
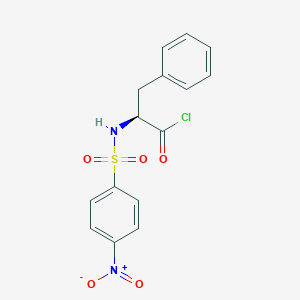
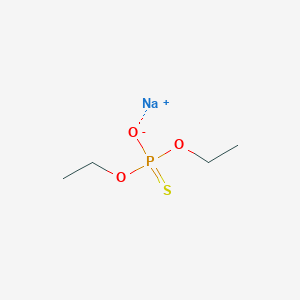
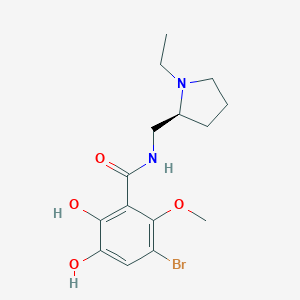
![Disodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B127112.png)
